molecular formula C5H12O2 B3166497 (R)-3-Methoxy-2-methylpropan-1-OL CAS No. 911855-78-2

(R)-3-Methoxy-2-methylpropan-1-OL

Cat. No. B3166497
CAS RN: 911855-78-2
M. Wt: 104.15 g/mol
InChI Key: VBZDXGATDYLXEZ-RXMQYKEDSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .

Scientific Research Applications

Catalysis in Hydrocarbonylation

The hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium triethylphosphine complexes produces 2-methylpropan-1-ol as one of the products. This process involves various mechanistic steps like protonation, dehydration, and hydrogenation, which are critical in catalytic cycles (Simpson et al., 1996).

Chemoenzymatic Synthesis

In the chemoenzymatic approach to synthesizing enantiomerically pure compounds, (R)-3-Hydroxy-3-methyl-5-hexanoic acid p-methoxybenzyl ester is prepared through carbon-chain elongation of (R)-3-benzyloxy-2-methylpropane-1,2-diol. This process involves the use of Bacillus subtilis epoxide hydrolase for enantioselective hydrolysis (Fujino & Sugai, 2008).

Liquid–Liquid Equilibria Studies

Research on liquid–liquid equilibrium (LLE) data for systems involving 2-methoxy-2-methylpropane reveals its efficiency as a solvent for extracting compounds from wastewater. The study involves using models like NRTL and UNIQUAC for data correlation and understanding the phase behavior of these systems (Luo et al., 2015).

Synthesis of Fragrances

Enantioselective synthesis of fragrances like Canthoxal and Silvial® involves using 3-(4-methoxyphenyl)-2-methylpropanal and 3-(4-isobutylphenyl)-2-methylpropanal. This synthesis is achieved through catalytic asymmetric hydrogenation, highlighting the compound's role in fragrance production (Beghetto et al., 2014).

Biofuel Research

Investigations into biofuels produced from microorganism metabolism, including compounds like 2-methylpropan-1-ol, demonstrate their potential as anti-knock additives in spark ignition engines. These biofuels are tested for their Research Octane Number (RON) and Blending Research Octane Number (BRON) to determine their effectiveness (Mack et al., 2014).

Mechanism of Action

If the compound is a drug or a biologically active compound, its mechanism of action is studied. This involves understanding how the compound interacts with its target in the body and the biochemical processes that it affects .

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes its toxicity, flammability, and environmental impact .

Future Directions

This involves understanding the current state of research on the compound and identifying the gaps in knowledge that future research can address .

properties

IUPAC Name

(2R)-3-methoxy-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZDXGATDYLXEZ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718838
Record name (2R)-3-Methoxy-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

911855-78-2
Record name (2R)-3-Methoxy-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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